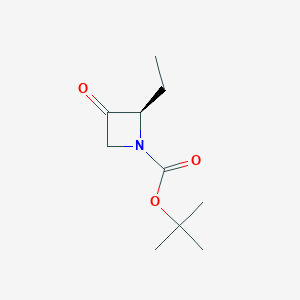

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate” likely belongs to the class of organic compounds known as esters, specifically carboxylate esters. These are compounds containing a functional group R’-O-R, where R and R’ are any organic substituting groups . The “tert-butyl” part refers to a substituent with the formula -C(CH3)3, derived from butane and characterized by a central carbon atom bonded to three methyl groups and the parent molecule .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst . The exact synthesis process for “Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate” would depend on the starting materials and the specific reaction conditions .Molecular Structure Analysis

The molecular structure of a compound like this would likely feature a central azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), a tert-butyl group, an ethyl group, and a carboxylate ester group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the ester group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol . The azetidine ring might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. For example, it might exhibit polarity due to the presence of the ester group, which could affect its solubility in different solvents .科学的研究の応用

Kinetic Resolution of Racemic Acids

A study by Ishihara et al. (2008) demonstrated the kinetic resolution of racemic carboxylic acids through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction using tert-butyl alcohol. This method achieved highly asymmetric induction, showcasing the potential of tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate derivatives in resolving racemic mixtures (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Synthesis and Molecular Structure

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a cyclic amino acid ester structure, demonstrating the compound's potential in the synthesis of complex organic molecules. This work highlights the structural versatility and reactivity of tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate derivatives (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Chiral Auxiliary and Dipeptide Synthesis

Studer, Hintermann, and Seebach (1995) prepared enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, showcasing its use as a chiral auxiliary and building block in dipeptide synthesis. This highlights the compound's utility in synthesizing enantiomerically pure compounds and its role in facilitating asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis of Amines

Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, highlighting the role of tert-butyl derivatives in activating imines for nucleophilic addition. This methodology provides a versatile approach to synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

特性

IUPAC Name |

tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-7-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFXDNYVBBHHU-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R)-2-ethyl-3-oxoazetidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2728583.png)

![1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2728588.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728590.png)

![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether](/img/structure/B2728593.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2728595.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2728602.png)

![1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2728603.png)

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2728604.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2728606.png)